2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Beschreibung
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is a deuterium-labeled derivative of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
143.16 g/mol |
IUPAC-Name |
2-[1-(trideuteriomethyl)imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/i1D3 |
InChI-Schlüssel |
ZHCKPJGJQOPTLB-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=C(N=C1)CC(=O)O |
Kanonische SMILES |
CN1C=C(N=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 typically involves the deuteration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This process can be achieved through several methods, including the use of deuterated reagents or solvents. One common method involves the methylation of 1-methylimidazole followed by oxidation to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterium-labeled drugs.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 involves its incorporation into biological and chemical processes as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking and quantification, providing valuable insights into the molecular targets and pathways involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 include:
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
